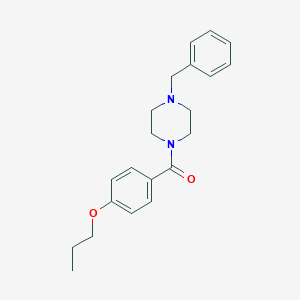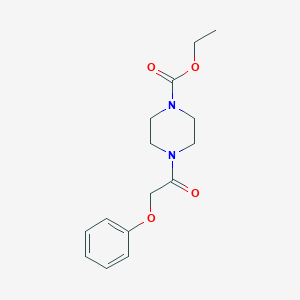
N-(1-benzylpiperidin-4-yl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-benzylpiperidin-4-yl)-4-methoxybenzamide, also known as BMB or 4-MeO-BMB, is a novel psychoactive substance that belongs to the piperidine class of compounds. It was first synthesized in 2011 by a team of researchers at the University of Regensburg in Germany. Since then, it has gained popularity among the scientific community for its potential applications in research.
Mécanisme D'action
N-(1-benzylpiperidin-4-yl)-4-methoxybenzamide's mechanism of action is primarily through its antagonism of the dopamine D3 receptor. This receptor is involved in the regulation of dopamine release in the brain and has been implicated in various neurological disorders such as addiction and schizophrenia. By blocking this receptor, N-(1-benzylpiperidin-4-yl)-4-methoxybenzamide may have potential therapeutic applications in these disorders.
Biochemical and Physiological Effects:
N-(1-benzylpiperidin-4-yl)-4-methoxybenzamide has been shown to have a range of biochemical and physiological effects in animal models. It has been demonstrated to increase locomotor activity and induce a conditioned place preference, indicating its potential as a drug of abuse. N-(1-benzylpiperidin-4-yl)-4-methoxybenzamide has also been shown to have anxiolytic and antidepressant-like effects, which may be related to its affinity for the serotonin 5-HT1A receptor.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(1-benzylpiperidin-4-yl)-4-methoxybenzamide is its selectivity for the dopamine D3 receptor. This makes it a potentially useful tool for investigating the role of this receptor in various neurological disorders. However, one limitation of N-(1-benzylpiperidin-4-yl)-4-methoxybenzamide is its relatively low potency compared to other dopamine D3 receptor antagonists. This may limit its usefulness in certain experimental settings.
Orientations Futures
There are several future directions for research involving N-(1-benzylpiperidin-4-yl)-4-methoxybenzamide. One potential avenue is to investigate its potential therapeutic applications in neurological disorders such as addiction and schizophrenia. Another direction is to explore its interactions with other receptors such as the sigma-1 receptor, which may expand its potential applications in research. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(1-benzylpiperidin-4-yl)-4-methoxybenzamide and its potential as a drug of abuse.
Méthodes De Synthèse
The synthesis of N-(1-benzylpiperidin-4-yl)-4-methoxybenzamide involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-benzylpiperidine in the presence of a base to produce N-(1-benzylpiperidin-4-yl)-4-methoxybenzamide as the final product. The synthesis method is relatively simple and can be carried out in a laboratory setting with ease.
Applications De Recherche Scientifique
N-(1-benzylpiperidin-4-yl)-4-methoxybenzamide has been used in scientific research to study its effects on the central nervous system. It acts as a selective dopamine D3 receptor antagonist, which makes it a potentially useful tool for investigating the role of this receptor in various neurological disorders. N-(1-benzylpiperidin-4-yl)-4-methoxybenzamide has also been shown to have an affinity for other receptors such as the serotonin 5-HT1A receptor and the sigma-1 receptor, which further expands its potential applications in research.
Propriétés
Nom du produit |
N-(1-benzylpiperidin-4-yl)-4-methoxybenzamide |
|---|---|
Formule moléculaire |
C20H24N2O2 |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
N-(1-benzylpiperidin-4-yl)-4-methoxybenzamide |
InChI |
InChI=1S/C20H24N2O2/c1-24-19-9-7-17(8-10-19)20(23)21-18-11-13-22(14-12-18)15-16-5-3-2-4-6-16/h2-10,18H,11-15H2,1H3,(H,21,23) |
Clé InChI |
XLCHZYWWWLTGJA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2CCN(CC2)CC3=CC=CC=C3 |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)NC2CCN(CC2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-{3-[(ethylamino)carbonyl]phenyl}benzamide](/img/structure/B240798.png)
![N-[3-(1-azepanylcarbonyl)phenyl]-N'-phenylurea](/img/structure/B240802.png)
![4-{4-[(Allylamino)sulfonyl]anilino}-4-oxobutanoic acid](/img/structure/B240804.png)

![N-{4-[(dimethylamino)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B240812.png)
![N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B240814.png)

![3-methyl-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B240817.png)


![4-[(cyclohexylcarbonyl)amino]-N-methylbenzamide](/img/structure/B240821.png)


![2-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B240829.png)